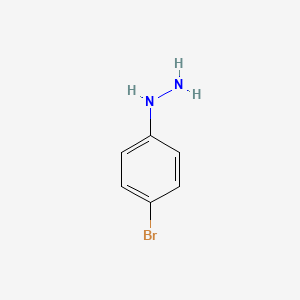
(4-Bromophenyl)hydrazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (4-Bromophenyl)hydrazine derivatives involves multiple steps, including condensation reactions and characterizations through spectroscopy (FT-IR, 1H NMR, and 13C NMR) and single-crystal X-ray diffraction. These methods ensure the precise elucidation of the compound’s structure and the orientation of its benzene rings, which are crucial for its reactivity and interaction with other molecules (Ujan et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives shows a complex arrangement of benzene rings and functional groups. X-ray diffraction analysis provides insights into the orientation of these rings and the intermolecular hydrogen bonding that influences the compound's stability and reactivity. The Hirshfeld surface analysis further supports understanding the compound's molecular interactions, emphasizing the significance of hydrogen, carbon, and bromine interactions in crystal packing (Ujan et al., 2019).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including nucleophilic substitution and intramolecular cyclization, leading to the formation of complex cyclic compounds. These reactions are facilitated by the compound's reactive nature and are influenced by its structural characteristics, such as the orientation of benzene rings and the presence of bromine and other substituents. The products of these reactions have been studied using computer modeling to gain further insights into their structures (Vaickelionienė et al., 2004).
Physical Properties Analysis
The physical properties of this compound derivatives, including their solubility, melting points, and crystal structures, have been extensively analyzed. Techniques such as single-crystal X-ray diffraction and spectroscopic methods are employed to characterize these properties accurately, which are essential for understanding the compound's behavior in various environments and its potential applications in material science and chemistry.
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with DNA and other molecules, have been explored through theoretical and experimental studies. The compound's ability to intercalate with DNA, investigated through DFT analysis and experimental techniques like UV-visible spectroscopy and cyclic voltammetry, demonstrates its potential in biochemical applications. These properties are influenced by the compound's molecular structure, particularly the planarity of phenyl rings and their ability to interact with biological molecules (Ujan et al., 2019).
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Hydrazine Detection
(4-Bromophenyl)hydrazine has been utilized in the development of fluorescent probes for detecting hydrazine in various samples, including biological and water samples. A study by Zhu et al. (2019) describes the creation of a ratiometric fluorescent probe with a large Stokes shift, which is effective for measuring hydrazine levels in environmental water systems and for fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).
Antimicrobial Activities
Compounds containing this compound have been synthesized and found to exhibit antimicrobial activities. Bharti et al. (2010) synthesized a series of compounds that showed moderate to excellent antifungal activity, highlighting the potential of this compound derivatives in developing new antimicrobial agents (Bharti et al., 2010).
Corrosion Inhibition
This compound derivatives have been investigated for their potential as corrosion inhibitors. Yadav et al. (2015) studied the corrosion inhibition performance of synthesized hydrazine compounds on steel in acidic solutions, demonstrating their effectiveness in protecting metal surfaces (Yadav et al., 2015).
DNA Binding Studies
A study by Ujan et al. (2019) on 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine revealed its potential for DNA binding. This study included crystal structure analysis, Hirshfeld surface analysis, and theoretical investigations, indicating the compound's ability to interact with DNA (Ujan et al., 2019).
Anticonvulsant Activity
The anticonvulsant activity of this compound derivatives has been explored in the context of sodium channel blocking. Unverferth et al. (1998) synthesized a series of compounds that exhibited significant anticonvulsant activity, suggesting potential applications in the treatment of epilepsy (Unverferth et al., 1998).
Anti-Cancer Activity
This compound derivatives have shown promise in anti-cancer research. Prasetiawati et al. (2022) synthesized a compound that demonstrated significant anti-cancer activity against breast cancer cell lines, highlighting the therapeutic potential of these compounds (Prasetiawati et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-bromophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRESDXFFSNBDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207631 | |
| Record name | p-Bromophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
589-21-9 | |
| Record name | (4-Bromophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromophenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromophenyl)hydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Bromophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromophenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOPHENYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D906VQ17M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of (4-Bromophenyl)hydrazine in current research?
A1: this compound is widely utilized as a reagent in synthesizing various organic compounds. In particular, it serves as a crucial starting material in the Fischer indole synthesis, a prominent method for creating indole derivatives. [, , , ]
Q2: Can you provide an example of this compound's role in the synthesis of a specific compound?
A2: Certainly. Researchers employed this compound in synthesizing [1,5′-3H2]naltrindole, a δ‐receptor‐selective opioid antagonist. [] They utilized a Fischer indole synthesis starting with this compound and 1-bromonaltrexone to create a brominated precursor, which was then further modified to achieve the desired labeled compound.
Q3: How does the bromine substituent on the phenyl ring influence the reactivity of this compound?
A3: While the provided research papers don't delve into the specific reactivity changes caused by the bromine substituent, it's important to note that halogens like bromine can impact the electronic properties of aromatic rings. This, in turn, can influence the reactivity of the attached functional group (in this case, the hydrazine moiety). Further investigation beyond the scope of these papers would be needed to elaborate on the specific effects on this compound.
Q4: What characterization techniques are typically used to confirm the synthesis of compounds derived from this compound?
A4: Researchers commonly employ a combination of techniques to confirm the identity and purity of synthesized compounds. The provided research papers showcase the use of:
- Spectroscopy: UV, IR, 1H NMR, and 13C NMR spectroscopy are frequently used to analyze the structure and bonding of the synthesized molecules. [, , ]
- Elemental analysis: This technique verifies the elemental composition of the synthesized compounds, ensuring they match the expected formula. [, ]
Q5: Are there any documented studies on the antimicrobial activity of compounds synthesized using this compound?
A5: Yes, there is at least one study that investigated the antimicrobial activity of a series of (E)-1-benzylidene-2-(4-bromophenyl)hydrazine compounds. Researchers used the Bayer-Kirby method to assess their effectiveness against various microorganisms. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



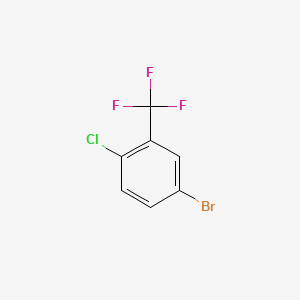
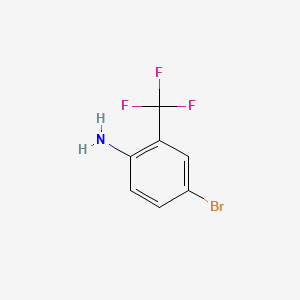
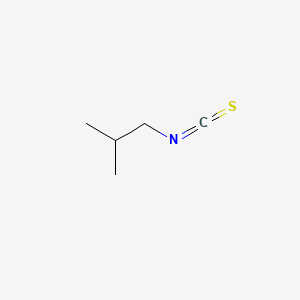
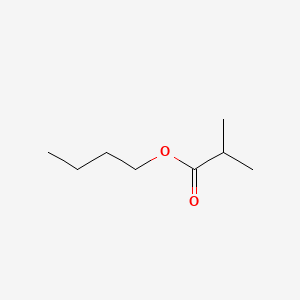

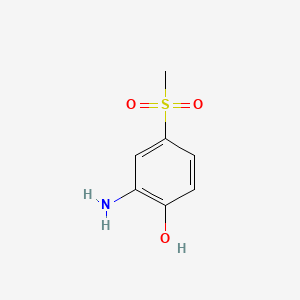
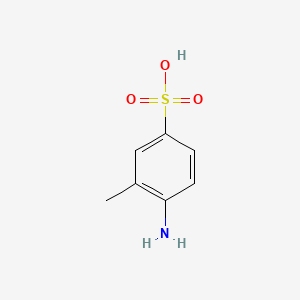


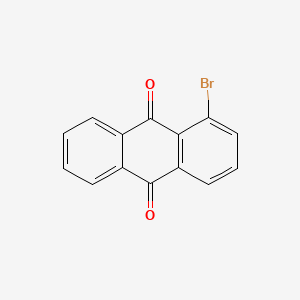
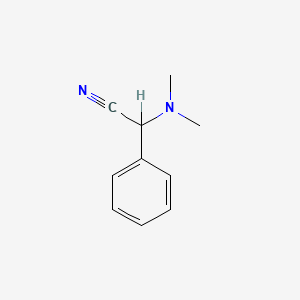
![Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]](/img/structure/B1265454.png)